N-(2-hydroxy-4-phenylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-4-phenylphenyl)acetamide is an organic compound with the molecular formula C14H13NO2 It is a derivative of biphenyl, featuring an acetamido group at the 4-position and a hydroxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-4-phenylphenyl)acetamide typically involves the acylation of 3-hydroxybiphenyl with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific conditions and reagents used.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the hydroxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-hydroxy-4-phenylphenyl)acetamide exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxy and acetamido groups play crucial roles in its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
4-Acetamido-3-nitrobenzoic acid: Similar in structure but with a nitro group instead of a hydroxy group.
4-Acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl: A stable radical used in oxidation reactions.
Uniqueness: N-(2-hydroxy-4-phenylphenyl)acetamide is unique due to the presence of both acetamido and hydroxy groups on the biphenyl scaffold, which imparts distinct chemical and biological properties
Properties
CAS No. |
13347-44-9 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-(2-hydroxy-4-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H13NO2/c1-10(16)15-13-8-7-12(9-14(13)17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,15,16) |
InChI Key |
USYQPRSFXFKSHI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)O |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)O |
Key on ui other cas no. |
4463-22-3 |
Synonyms |
N-(3-Hydroxy(1,1'-biphenyl)-4-yl)acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.